Cas no 79413-93-7 (Oxirane, (2-bromoethyl)-, (2R)- (9CI))

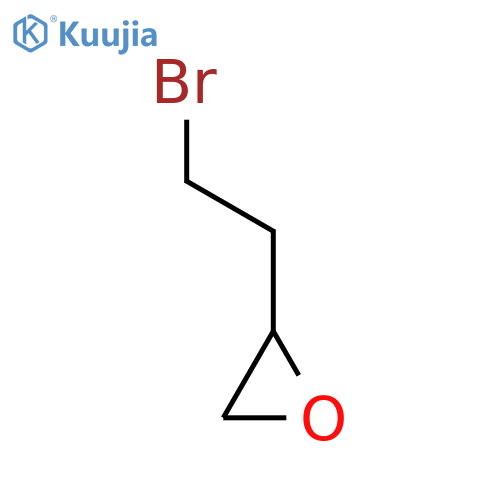

79413-93-7 structure

商品名:Oxirane, (2-bromoethyl)-, (2R)- (9CI)

Oxirane, (2-bromoethyl)-, (2R)- (9CI) 化学的及び物理的性質

名前と識別子

-

- Oxirane, (2-bromoethyl)-, (2R)- (9CI)

- Oxirane, (2-bromoethyl)-, (R)-

- (2R)-2-(2-bromoethyl)oxirane

- (R)-1,2-EPOXY-4-BROMOBUTANE

- (R)-4-BROMO-1,2-EPOXYBUTANE

- SCHEMBL3895717

- A937679

- (R)-2-(2-Bromoethyl)oxirane

- MFCD02262078

- Oxirane,(2-bromoethyl)-,(2R)-(9ci)

- 79413-93-7

- DTXSID00498448

-

- インチ: InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1

- InChIKey: ZKODPGZNBMIZFX-SCSAIBSYSA-N

- ほほえんだ: C1C(O1)CCBr

計算された属性

- せいみつぶんしりょう: 149.96800

- どういたいしつりょう: 149.96803g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 46.8

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1

- トポロジー分子極性表面積: 12.5Ų

じっけんとくせい

- PSA: 12.53000

- LogP: 1.17020

Oxirane, (2-bromoethyl)-, (2R)- (9CI) 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM590449-1g |

(R)-4-Bromo-1,2-epoxybutane |

79413-93-7 | 95%+ | 1g |

$1960 | 2024-07-23 | |

| Chemenu | CM590449-5g |

(R)-4-Bromo-1,2-epoxybutane |

79413-93-7 | 95%+ | 5g |

$5880 | 2024-07-23 |

Oxirane, (2-bromoethyl)-, (2R)- (9CI) 関連文献

-

Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943

79413-93-7 (Oxirane, (2-bromoethyl)-, (2R)- (9CI)) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2228664-74-0(tert-butyl N-2-(2-amino-3-hydroxy-2-methylpropyl)-5-chlorophenylcarbamate)

- 660397-15-9(CYCLO(L-ALANYLGLYCYL-L-PROLYL-L-VALYL-L-TYROSYL))

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量